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molecular formula C11H16O B1294785 4-Tert-butylbenzyl alcohol CAS No. 877-65-6

4-Tert-butylbenzyl alcohol

Cat. No. B1294785
M. Wt: 164.24 g/mol
InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-(tert-butyl)-benzyl alcohol and epichlorohydrin according to the procedures employed for the preparation of the compound in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][O:10][CH2:13][CH:15]2[CH2:16][O:17]2)=[CH:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
employed for the preparation of the compound in Step 1 of Example 2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(COCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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